molecular formula C11H21NO5 B8133204 (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate CAS No. 955379-21-2

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate

Cat. No.: B8133204
CAS No.: 955379-21-2
M. Wt: 247.29 g/mol
InChI Key: USJPOQZSSSUIIO-SFYZADRCSA-N
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Description

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate is a chiral compound that plays a significant role in organic synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate typically involves the protection of amino acids followed by esterification. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group of an amino acid, followed by esterification with ethanol under acidic conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TFA in DCM at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine after Boc removal.

Scientific Research Applications

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a hydroxyl group. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the production of complex molecules.

Properties

IUPAC Name

ethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPOQZSSSUIIO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198705
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955379-21-2
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955379-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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